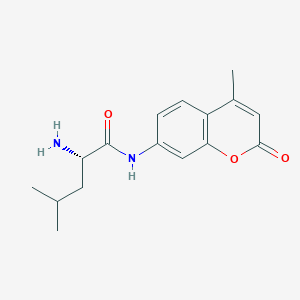

(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide

Descripción general

Descripción

El clorhidrato de L-Leucina-7-amido-4-metilcumarina es un sustrato peptídico fluorogénico utilizado principalmente para ensayos de actividad de leucina aminopeptidasa . Este compuesto es conocido por su fluorescencia azul brillante tras la escisión enzimática, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y médica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de L-Leucina-7-amido-4-metilcumarina implica el acoplamiento de L-leucina con 7-amino-4-metilcumarina. La reacción generalmente requiere un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano .

Métodos de Producción Industrial: Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de L-Leucina-7-amido-4-metilcumarina se somete principalmente a reacciones de hidrólisis catalizadas por la leucina aminopeptidasa .

Reactivos y Condiciones Comunes:

Hidrólisis: Hidrólisis enzimática utilizando leucina aminopeptidasa en una solución acuosa tamponada.

Detección de Fluorescencia: El producto de hidrólisis, 7-amino-4-metilcumarina, exhibe fluorescencia, que puede detectarse utilizando un espectrofotómetro de fluorescencia.

Productos Principales: El principal producto formado a partir de la hidrólisis del clorhidrato de L-Leucina-7-amido-4-metilcumarina es 7-amino-4-metilcumarina .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound is characterized by the following molecular properties:

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

- IUPAC Name : (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide

The structure features a benzopyran moiety, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The incorporation of amino and carbonyl groups enhances this activity, making this compound a candidate for developing antioxidant therapies.

Neuroprotective Effects

Benzopyran derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration, positions it as a potential therapeutic agent . In vitro studies demonstrated that similar compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. According to recent findings, derivatives of benzopyran exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 mM against resistant strains of Staphylococcus aureus . This suggests potential use in developing new antibiotics.

Case Study 1: Neuroprotection in Animal Models

A study conducted on a rat model of Alzheimer's disease assessed the neuroprotective effects of this compound. The results indicated a significant reduction in cognitive decline when administered at doses of 200 mg/kg, comparable to standard treatments like donepezil. Behavioral tests showed improvements in memory retention and reduced oxidative stress markers in brain tissues .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was evaluated against clinical isolates from hospitalized patients. The results revealed that the compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 1 mM. This positions it as a promising candidate for further development into therapeutic agents against resistant bacterial infections .

Data Tables

Mecanismo De Acción

El clorhidrato de L-Leucina-7-amido-4-metilcumarina actúa como un sustrato para la leucina aminopeptidasa. La enzima escinde el enlace amida entre L-leucina y 7-amino-4-metilcumarina, liberando la 7-amino-4-metilcumarina fluorescente . Esta fluorescencia se puede medir cuantitativamente, lo que proporciona información sobre la actividad e inhibición enzimática .

Compuestos Similares:

Clorhidrato de L-Arginina-7-amido-4-metilcumarina: Otro sustrato fluorogénico utilizado para ensayos de actividad de arginina aminopeptidasa.

7-Amino-4-metilcumarina: Un fluoróforo común utilizado en diversos ensayos bioquímicos.

Unicidad: El clorhidrato de L-Leucina-7-amido-4-metilcumarina es único debido a su especificidad para la leucina aminopeptidasa y su fluorescencia azul brillante, que proporciona una señal clara y medible en los ensayos enzimáticos .

Comparación Con Compuestos Similares

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for arginine aminopeptidase activity assays.

7-Amino-4-methylcoumarin: A common fluorophore used in various biochemical assays.

Uniqueness: L-Leucine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for leucine aminopeptidase and its bright blue fluorescence, which provides a clear and measurable signal in enzymatic assays .

Actividad Biológica

(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. Its structure, characterized by a benzopyran moiety, suggests possible interactions with various biological targets, including enzymes and receptors involved in neurological disorders and cancer.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- SMILES : CC(C)CC@@HC(=O)NC@HC(=O)[C@@]3(C)CO3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-B has been observed, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cancer therapy .

- Antiproliferative Effects : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. The IC50 values for these effects are being investigated to establish its efficacy compared to standard chemotherapeutics .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results showed:

- Cell Viability : Over 80% viability at concentrations up to 100 μg/mL.

- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly, indicating its role as an antioxidant .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines (A549, SGC7901, HT1080) revealed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis via ROS scavenging |

| SGC7901 | 12.5 | Inhibition of tubulin polymerization |

| HT1080 | 10.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking simulations indicated that this compound binds effectively to the active sites of MAO-B and tubulin:

- Binding Affinity : Strong interactions were noted with key residues involved in enzyme activity.

These interactions support its potential as a therapeutic agent targeting both neurodegenerative disorders and cancer .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAAIHRZANUVJS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216678 | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66447-31-2 | |

| Record name | L-Leucine-7-amido-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.